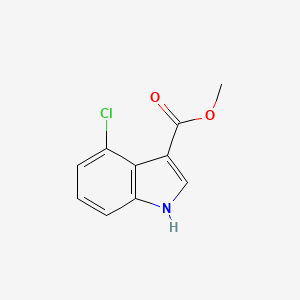

Methyl 4-chloro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality Methyl 4-chloro-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOPGKVFHCXUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542295 | |

| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-42-6 | |

| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Functionalized Indole Scaffold

An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Methyl 4-chloro-1H-indole-3-carboxylate is a key derivative within this family, offering a synthetically versatile platform for generating molecular diversity. The presence of a chloro-substituent at the 4-position, combined with a carboxylate group at the 3-position, provides strategic handles for chemical modification, making it an invaluable intermediate for researchers aiming to develop novel bioactive compounds.[1] This guide provides a detailed examination of its fundamental properties, synthesis, reactivity, and potential applications, tailored for professionals in chemical research and drug development.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity and purity of Methyl 4-chloro-1H-indole-3-carboxylate are unequivocally established through a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The fundamental properties of the title compound are summarized below. This data is critical for handling, storage, and designing reaction conditions.

| Property | Value | Reference |

| IUPAC Name | methyl 4-chloro-1H-indole-3-carboxylate | N/A |

| Molecular Formula | C₁₀H₈ClNO₂ | [4] |

| Molecular Weight | 209.63 g/mol | [5] |

| CAS Number | 2519-62-2 | N/A |

| Appearance | Off-white to pale yellow solid/crystalline powder | [1] |

| Melting Point | 179 - 180 °C | [5] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate; sparingly soluble in water. | N/A |

Spectroscopic Data Interpretation: A Guide to Structural Verification

Spectroscopic analysis provides a fingerprint of the molecule. Below is an expert interpretation of the expected data for confirming the structure of Methyl 4-chloro-1H-indole-3-carboxylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals.[6] The N-H proton of the indole ring will appear as a broad singlet significantly downfield (>11 ppm). The aromatic region (7.0-8.0 ppm) will display signals corresponding to the three protons on the benzene portion of the indole. The proton at C2 will appear as a singlet or a narrow multiplet. The methyl ester (COOCH₃) protons will present as a sharp singlet around 3.8-3.9 ppm.[2]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance) : The ¹³C NMR spectrum should display 10 distinct signals corresponding to the ten carbon atoms in the molecule.[6] Key signals include the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (110-140 ppm), and the methyl carbon of the ester (~51 ppm).[2][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[6]

-

Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a prominent peak at m/z 209 and another peak at m/z 211 (the M+2 peak) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Expect to see a sharp absorption band for the N-H stretch around 3300-3400 cm⁻¹. A strong, sharp peak corresponding to the C=O (ester carbonyl) stretch will be visible around 1700-1720 cm⁻¹. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

PART 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Methyl 4-chloro-1H-indole-3-carboxylate is crucial for its application as a synthetic intermediate.

Synthetic Workflow: Fischer-Speier Esterification

A reliable method for synthesizing the title compound is through the Fischer-Speier esterification of the corresponding carboxylic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis.

This protocol outlines a self-validating system for the synthesis, with explanations for each critical step.

-

Reaction Setup :

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indole-3-carboxylic acid (e.g., 5.0 g, 23.8 mmol).[7]

-

In a fume hood, add anhydrous methanol (50 mL). Methanol acts as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product, as per Le Chatelier's Principle.[7]

-

Stir the suspension. Slowly and with caution, add concentrated sulfuric acid (1.0 mL) dropwise. This addition is exothermic and the sulfuric acid acts as the catalyst.[7]

-

-

Reaction Execution :

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours, until the starting material is consumed.

-

-

Work-up and Purification :

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing 150 mL of ice-cold water. This step quenches the reaction and often causes the ester product to precipitate due to its lower solubility in water.[7]

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acid catalyst.[7]

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification :

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to yield pure Methyl 4-chloro-1H-indole-3-carboxylate as a crystalline solid.[7]

-

Caption: Fischer-Speier esterification workflow.

Reactivity Profile

The molecule possesses several reactive sites that can be exploited for further chemical transformations.

-

N-Alkylation/N-Arylation : The indole nitrogen (N1) is nucleophilic and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles like alkyl halides or aryl halides (via Buchwald-Hartwig coupling) to install substituents.[8]

-

Ester Hydrolysis : The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) to yield the parent 4-chloro-1H-indole-3-carboxylic acid. This carboxylic acid is a key intermediate for amide bond formation.

-

Amide Formation : Following hydrolysis, the resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse library of amides.[9][10]

-

Electrophilic Aromatic Substitution : While the indole ring is generally electron-rich, the chloro- and carboxylate groups are electron-withdrawing and deactivating. Nevertheless, electrophilic substitution (e.g., nitration, halogenation) can occur, typically directed to the C2, C5, or C7 positions depending on the reaction conditions.[11][12]

-

Cross-Coupling Reactions : The C-Cl bond on the benzene ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkynyl, or amino groups at the C4 position.

Caption: Key reactivity sites and transformations.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Methyl 4-chloro-1H-indole-3-carboxylate itself is limited in public literature, its true value lies in its role as a versatile building block for compounds with significant therapeutic potential.[13] The indole scaffold is a cornerstone in the development of agents targeting a wide range of diseases.

-

Anticancer Agents : Many indole derivatives exhibit potent anticancer activity. For example, tricyclic indoles derived from 2-indole carboxylic acids have been developed as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[14] The 4-chloro-indole scaffold can be used to synthesize analogs of such inhibitors.

-

Antimicrobial Agents : The indole ring is present in many natural and synthetic antimicrobial compounds.[15] Modifications of the indole core, such as those enabled by Methyl 4-chloro-1H-indole-3-carboxylate, allow for the synthesis of novel derivatives that can be screened for activity against pathogenic bacteria and fungi.[3][15]

-

Kinase Inhibitors : The indole scaffold is frequently used in the design of kinase inhibitors for treating cancer and inflammatory diseases.[16] The functional groups on the title compound provide the necessary handles to build more complex molecules that can fit into the ATP-binding pockets of various kinases.

-

Antimalarial Agents : Quinoline-4-carboxamides, which can be synthesized from indole precursors, have shown potent antimalarial activity.[9] The structural features of Methyl 4-chloro-1H-indole-3-carboxylate make it a suitable starting point for exploring related chemical space.

The path from a starting intermediate like Methyl 4-chloro-1H-indole-3-carboxylate to a potential drug candidate follows a well-established workflow.

Caption: Generalized workflow for bioactive compound discovery.

Conclusion

Methyl 4-chloro-1H-indole-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a highly valuable intermediate. For researchers and drug development professionals, this molecule represents a strategic starting point for the synthesis of novel chemical entities with the potential to address unmet medical needs across oncology, infectious diseases, and beyond. Future research focused on systematically exploring the derivatives of this scaffold is likely to uncover new and potent therapeutic agents.[13]

References

- METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

-

PubChem. (n.d.). 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

- Chem-Impex. (n.d.). Methyl indole-3-carboxylate.

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

YouTube. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Retrieved from [Link]

- Chemdiv. (n.d.). Compound 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid.

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 1-acetyl-1H-indole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]

- Arkivoc. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.

-

National Institutes of Health. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Retrieved from [Link]

-

ResearchGate. (2023, January 9). (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

-

YouTube. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

-

PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

-

National Institutes of Health. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]

-

National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid | C13H12ClNO2 | CID 138110008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. benchchem.com [benchchem.com]

- 8. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 4-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. This guide focuses on a specific, functionalized derivative: Methyl 4-chloro-1H-indole-3-carboxylate. The introduction of a chloro-substituent at the 4-position and a methyl carboxylate group at the 3-position significantly modulates the parent indole's physicochemical properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the why behind the properties and experimental methodologies, empowering researchers to leverage this compound to its full potential.

Molecular Architecture and Foundational Properties

Methyl 4-chloro-1H-indole-3-carboxylate (CAS Number: 101909-42-6) is a crystalline solid at room temperature. Its molecular structure, characterized by the fusion of a benzene ring to a pyrrole ring, is the primary determinant of its chemical behavior.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| CAS Number | 101909-42-6 | [2][3] |

The presence of the chlorine atom at the C4 position introduces significant electronic and steric effects. As an electron-withdrawing group, the chlorine atom influences the electron density distribution across the indole ring system. The methyl ester at the C3 position, also an electron-withdrawing group, further modulates the reactivity of the pyrrole ring.

digraph "Methyl_4_chloro_1H_indole_3_carboxylate_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C3a [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C7a [label="C"];

N1 [label="N"];

H1 [label="H"];

Cl4 [label="Cl"];

C8 [label="C", pos="4,0!"];

O1 [label="O", pos="4.5,-0.75!"];

O2 [label="O", pos="4.5,0.75!"];

C9 [label="C", pos="5.5,1.25!"];

H9_1 [label="H", pos="5.2,1.75!"];

H9_2 [label="H", pos="5.8,1.75!"];

H9_3 [label="H", pos="6,1!"];

// Define positions for the indole ring

N1 [pos="0,0!"];

C2 [pos="1.2,0.5!"];

C3 [pos="1.2,-0.5!"];

C3a [pos="0,-1.2!"];

C7a [pos="-1.2,-0.5!"];

C7 [pos="-2.4,-1!"];

C6 [pos="-3.6,-0.5!"];

C5 [pos="-3.6,0.5!"];

C4 [pos="-2.4,1!"];

Cl4 [pos="-2.4, 2.5!"];

H1 [pos="-0.3,0.7!"];

// Define positions for other atoms

C8 [pos="2.4,-1!"];

O1 [pos="2.4,-2!"];

O2 [pos="3.6,-0.5!"];

C9 [pos="4.8,-1!"];

H9_1 [pos="5.2,-0.5!"];

H9_2 [pos="5.2,-1.5!"];

H9_3 [pos="4.5,-1.5!"];

// Draw bonds

N1 -- C2;

C2 -- C3;

C3 -- C3a;

C3a -- N1;

C3a -- C7a;

C7a -- N1;

C7a -- C7;

C7 -- C6;

C6 -- C5;

C5 -- C4;

C4 -- C7a;

C4 -- Cl4;

N1 -- H1;

C3 -- C8;

C8 -- O1 [style=double];

C8 -- O2;

O2 -- C9;

C9 -- H9_1;

C9 -- H9_2;

C9 -- H9_3;

}

Fischer-Speier Esterification Workflow

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The unique physicochemical properties of Methyl 4-chloro-1H-indole-3-carboxylate make it a valuable intermediate in drug discovery.

-

Modulation of Biological Activity: The 4-chloro substituent can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability by blocking a potential site of oxidation.

-

Scaffold for Library Synthesis: The ester functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

-

Precursor to Bioactive Molecules: This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neurology, and infectious diseases. The indole scaffold is a common feature in serotonin receptor agonists and antagonists.[4]

Conclusion and Future Perspectives

Methyl 4-chloro-1H-indole-3-carboxylate represents a strategically functionalized building block with significant potential in medicinal chemistry. While a complete experimental dataset for this specific compound is not yet consolidated in the public domain, this guide provides a robust framework based on the known chemistry of related indole derivatives. Further detailed experimental characterization of its physicochemical properties, including solubility in a range of pharmaceutically relevant solvents and its pKa, would be of great value to the scientific community. As our understanding of the role of halogenation in drug design continues to grow, compounds like Methyl 4-chloro-1H-indole-3-carboxylate will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

Methyl 4-chloro-1H-indole-3-carboxylate CAS number lookup

An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-chloro-1H-indole-3-carboxylate, a halogenated indole derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. While this specific ester is not widely cataloged with a dedicated CAS number, this document outlines its logical synthesis, anticipated properties, and potential applications based on the established chemistry of its precursors and related analogs.

Compound Identification and Overview

Methyl 4-chloro-1H-indole-3-carboxylate belongs to the indole class of heterocyclic aromatic compounds. The indole scaffold is a ubiquitous structural motif in bioactive compounds and has been pivotal in drug discovery.[1][2] Halogenation, particularly chlorination, of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity and metabolic stability.

The structure consists of an indole ring chlorinated at the C4 position with a methyl carboxylate group at the C3 position. The precise positioning of these functional groups is critical for the molecule's interaction with biological targets. While a specific CAS number for Methyl 4-chloro-1H-indole-3-carboxylate is not readily found in major chemical databases, its precursor, 4-Chloro-1H-indole-3-carboxylic acid , is recognized as a key intermediate in the synthesis of pharmaceuticals.[3]

Proposed Synthesis Pathway

The synthesis of Methyl 4-chloro-1H-indole-3-carboxylate can be logically achieved through a two-step process: first, the synthesis of the key intermediate, 4-Chloro-1H-indole-3-carboxylic acid, followed by its esterification.

Caption: Proposed two-step synthesis workflow for Methyl 4-chloro-1H-indole-3-carboxylate.

Synthesis of 4-Chloro-1H-indole-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical first step. Various methods exist for the regioselective chlorination of the indole nucleus. One documented approach involves the direct chlorination of N-protected indole-3-carbaldehydes at the C4 position using N-chlorosuccinimide (NCS), followed by oxidation of the aldehyde to a carboxylic acid.[4] Alternative routes starting from 2-chloro-6-nitrotoluene have also been described for the synthesis of the related 4-chloroindole-3-acetic acid.[5][6]

Fischer-Speier Esterification: From Carboxylic Acid to Methyl Ester

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and reliable transformation in organic synthesis. The Fischer-Speier esterification is a classic, acid-catalyzed method that is efficient and cost-effective, particularly for large-scale production.[7] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[8]

The equilibrium nature of the reaction necessitates using a large excess of the alcohol (methanol) or the removal of water as it forms to drive the reaction to completion, in accordance with Le Châtelier's principle.[9]

Caption: Key steps in the Fischer-Speier esterification mechanism.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system for the synthesis of Methyl 4-chloro-1H-indole-3-carboxylate from its corresponding carboxylic acid.

Materials:

-

4-Chloro-1H-indole-3-carboxylic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-1H-indole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

-

Causality: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side.[9]

-

-

Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring suspension.

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] The addition is performed in an ice bath to safely dissipate the heat generated from the exothermic dilution of the acid.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This may cause the crude ester to precipitate.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid until the effervescence ceases and the pH is neutral (~7).

-

Trustworthiness: This step is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during extraction.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 4-chloro-1H-indole-3-carboxylate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) or by column chromatography on silica gel.

Physicochemical and Safety Data

Due to the limited availability of experimental data for the title compound, the following table includes data for the closely related parent compound, Methyl 1H-indole-3-carboxylate, for reference.

| Property | Data (Methyl 1H-indole-3-carboxylate) | Reference |

| CAS Number | 942-24-5 | [10] |

| Molecular Formula | C₁₀H₉NO₂ | [10] |

| Molecular Weight | 175.18 g/mol | [10] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 149-152 °C |

Predicted Properties for Methyl 4-chloro-1H-indole-3-carboxylate:

-

Molecular Formula: C₁₀H₈ClNO₂

-

Molecular Weight: 209.63 g/mol

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Safety and Handling: No specific Safety Data Sheet (SDS) is available for Methyl 4-chloro-1H-indole-3-carboxylate. Based on data for related indole compounds, the following precautions are advised:

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Indole-3-carboxylic acid derivatives, in particular, are valuable intermediates and building blocks.

-

Precursor for Neuroactive Compounds: The direct precursor, 4-Chloro-1H-indole-3-carboxylic acid, is utilized as a key intermediate in the synthesis of serotonin receptor modulators and other compounds targeting central nervous system disorders.[3] It is therefore highly probable that the methyl ester derivative serves as a crucial building block for creating more complex molecules in this therapeutic area.

-

Scaffold for Inhibitor Design: Substituted indole carboxylic acids have been successfully used as fragments and core structures for designing potent and selective enzyme inhibitors. For example, tricyclic indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[11] The 4-chloro-3-carboxylate scaffold could be explored for similar applications, where the chlorine atom can occupy a specific hydrophobic pocket in a target protein, potentially enhancing binding affinity and selectivity.

-

Plant Growth Regulation: The related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent natural auxin found in certain plants.[5][6][12] Its esters have been shown to possess strong biological activities, including promoting root formation.[5][6] This suggests a potential, though less explored, application in agrochemical research.

Conclusion

Methyl 4-chloro-1H-indole-3-carboxylate represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via the well-established Fischer-Speier esterification of its carboxylic acid precursor. By leveraging the known biological importance of the 4-chloroindole scaffold, this compound stands as a promising building block for the development of novel therapeutics, particularly in the realm of neuroactive agents and enzyme inhibitors. Researchers are encouraged to use the provided protocols and insights as a foundation for their work in synthesizing and exploring the potential of this and related indole derivatives.

References

- 1. news-medical.net [news-medical.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1H-indole-3-carboxylic acid [myskinrecipes.com]

- 4. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Methyl 4-chloro-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of Methyl 4-chloro-1H-indole-3-carboxylate, a key heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that explains the causal relationships behind experimental choices. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure scientific integrity. The guide integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, extensive Nuclear Magnetic Resonance (NMR) studies (¹H, ¹³C, and 2D-NMR), and definitive X-ray Crystallography to build an unassailable structural proof.

Introduction: The Imperative for Unambiguous Characterization

Methyl 4-chloro-1H-indole-3-carboxylate is a member of the indole family, a privileged scaffold in drug discovery. The indole nucleus is a core component of numerous natural products and pharmaceuticals.[1][2][3] The precise substitution pattern on the indole ring is critical to its biological activity and chemical reactivity. Consequently, the unambiguous confirmation of its structure is a foundational requirement for any subsequent research or development effort, ensuring reproducibility and intellectual property integrity. This guide details a multi-technique approach, demonstrating how overlapping and complementary data streams converge to provide a definitive structural assignment.

Foundational Analysis: Molecular Formula and Key Functional Groups

The first step in any structural elucidation is to determine the molecular formula and identify the primary functional groups present. This is efficiently accomplished through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: For a halogenated compound like Methyl 4-chloro-1H-indole-3-carboxylate, high-resolution mass spectrometry (HRMS) is invaluable. It not only provides the accurate mass needed to deduce the molecular formula but also reveals a characteristic isotopic pattern for chlorine, serving as an immediate internal validation of the elemental composition.[4]

The presence of chlorine, with its two major isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), results in a distinctive M/M+2 peak pattern with a ratio of approximately 3:1.[4] This signature is a powerful diagnostic tool. For the target molecule (C₁₀H₈ClNO₂), the expected monoisotopic mass of the molecular ion [M]⁺ is 209.0243 Da. The HRMS experiment should confirm this mass to within a few parts per million (ppm), and the observed 3:1 ratio for the peaks at m/z 209 and 211 confirms the presence of a single chlorine atom.[4][5]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For an indole ester, we anticipate several characteristic absorption bands that provide an initial structural fingerprint.[6][7]

-

N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the indole N-H group.[8][9]

-

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group should appear around 1680-1720 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations from the benzene and pyrrole rings will be present in the 1450-1620 cm⁻¹ region.[9]

-

C-O Stretch: An absorption band for the ester C-O bond is expected between 1200-1300 cm⁻¹.

-

C-Cl Stretch: A C-Cl stretching vibration typically appears in the fingerprint region, around 700-800 cm⁻¹.

The presence of these key bands provides strong preliminary evidence for the proposed functional group arrangement.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity.[10] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

Trustworthiness: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For Methyl 4-chloro-1H-indole-3-carboxylate, we expect to see distinct signals for the indole N-H, the aromatic protons, and the methyl ester protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H (H1) | > 8.5 | Broad Singlet | 1H | Deshielded proton on nitrogen, often exchanges with D₂O. |

| H2 | ~8.0 | Singlet (or narrow doublet) | 1H | Proton on the pyrrole ring, adjacent to nitrogen and the ester. |

| H5 | ~7.3-7.5 | Doublet | 1H | Aromatic proton ortho to the chlorine, coupled to H6. |

| H7 | ~7.3-7.5 | Doublet | 1H | Aromatic proton ortho to the fusion, coupled to H6. |

| H6 | ~7.1-7.3 | Triplet (or dd) | 1H | Aromatic proton coupled to both H5 and H7. |

| OCH₃ | ~3.9 | Singlet | 3H | Methyl protons of the ester group. |

¹³C NMR Spectroscopy

Trustworthiness: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. Using techniques like DEPT-135 or APT allows for the differentiation of quaternary carbons, CH, CH₂, and CH₃ groups, which is critical for a complete assignment.[11]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C=O | ~165 | C | Ester carbonyl carbon, highly deshielded. |

| C7a | ~135 | C | Quaternary carbon at the ring junction. |

| C4 | ~128 | C | Quaternary carbon bearing the chlorine atom. |

| C2 | ~127 | CH | Pyrrole ring carbon adjacent to nitrogen. |

| C5 | ~123 | CH | Aromatic carbon ortho to chlorine. |

| C6 | ~121 | CH | Aromatic carbon meta to chlorine. |

| C3a | ~120 | C | Quaternary carbon at the ring junction. |

| C7 | ~112 | CH | Aromatic carbon shielded by the indole ring current. |

| C3 | ~105 | C | Quaternary carbon bearing the ester group. |

| OCH₃ | ~51 | CH₃ | Methyl ester carbon. |

2D NMR: Connecting the Pieces

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for how they fit together.[11][12]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, we would expect to see a clear correlation between H5, H6, and H7, confirming the connectivity of the benzene ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data tables.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[12][13] Key expected correlations that would confirm the structure include:

-

The OCH₃ protons showing a correlation to the ester C=O carbon .

-

H2 showing correlations to the quaternary carbons C3 , C3a , and C7a .

-

H7 showing correlations to C5 and the quaternary carbon C3a .

-

H5 showing correlations to C7 and the quaternary carbon C3a .

-

The Definitive Proof: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14][15][16][17] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and the absolute configuration of the molecule.[14][15][17][18] Obtaining suitable single crystals is often the rate-limiting step, but the resulting data is considered the gold standard for structural proof.[14][18]

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical and self-validating workflow for the structural elucidation of Methyl 4-chloro-1H-indole-3-carboxylate.

Caption: Overall workflow for structure elucidation.

Key HMBC Correlations Diagram

This diagram visualizes the critical long-range correlations that lock in the final structure.

Caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocols

NMR Sample Preparation

Trustworthiness: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[19][20]

-

Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Prepare Sample: Accurately weigh 5-10 mg of Methyl 4-chloro-1H-indole-3-carboxylate for ¹H NMR and 20-30 mg for ¹³C NMR.[19][20][21][22]

-

Dissolve: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[21][23]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particulates.[20]

-

Cap and Label: Securely cap the NMR tube and label it clearly. The final sample height should be approximately 4-5 cm.[19][24]

Mass Spectrometry (ESI-TOF)

Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[23]

-

Instrument Setup: Calibrate the mass spectrometer (Time-of-Flight, TOF, analyzer recommended for high resolution) according to the manufacturer's instructions.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern for the characteristic 3:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.

X-ray Crystallography

Trustworthiness: The protocol for obtaining a diffraction-quality crystal is compound-dependent and often requires screening.

-

Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation from a binary solvent system (e.g., ethyl acetate/hexane). The goal is to obtain crystals of at least 20-50 µm in all dimensions.[14][18]

-

Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of Methyl 4-chloro-1H-indole-3-carboxylate can be elucidated with the highest degree of confidence. The convergence of data from Mass Spectrometry, IR Spectroscopy, a full complement of 1D and 2D NMR experiments, and definitive X-ray Crystallography creates a self-validating system that ensures scientific integrity. This rigorous, multi-faceted approach is essential for foundational chemical research and is a prerequisite for advancing compounds through the drug discovery and development pipeline.

References

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]

- Fuson, R. C. (1955). Infrared Spectra of Indole Compounds. ProQuest.

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

Lecture_Structure-elucidation-of-indole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]

- Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 216-233.

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

- Lee, K.-K., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1416.

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

-

The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson. Retrieved from [Link]

- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. (2011). PubMed Central.

-

Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass Spectroscopy Part 4 (Isotopic Abundance & Halogens). (n.d.). Scribd. Retrieved from [Link]

- Supporting information. (n.d.). The Royal Society of Chemistry.

- X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.

- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Semantic Scholar.

- methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)

- Methyl 1H-indole-3-carboxyl

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source not further specified].

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

-

Indole. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and Chemistry of Indole. (n.d.). [Source not further specified].

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). [Source not further specified].

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

HMBC correlations of 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure.

- Indole 3 Carboxyl

- Long-range heteronuclear correlation. (n.d.). [Source not further specified].

-

HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Retrieved from [Link]

- Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. (n.d.). Benchchem.

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

-

19: HMBC. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).

- Compound 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid. (n.d.). Chemdiv.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. rigaku.com [rigaku.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. scribd.com [scribd.com]

- 21. organomation.com [organomation.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. benchchem.com [benchchem.com]

- 24. depts.washington.edu [depts.washington.edu]

The Ascendant Role of Chlorinated Indole-3-Carboxylates in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Foreword: The Strategic Imperative of Halogenation in Indole Scaffolds

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent biological activity is vast and varied, yet it is the nuanced art of substitution that unlocks its full therapeutic potential. Among the myriad of possible modifications, chlorination of the indole-3-carboxylate framework has emerged as a particularly fruitful strategy. The introduction of chlorine atoms, with their unique electronic and steric properties, can profoundly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. This guide provides a comprehensive exploration of the biological activities of chlorinated indole-3-carboxylates, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, mechanisms of action, and therapeutic promise. We will delve into the causality behind experimental designs and present self-validating protocols, underpinning the scientific integrity of this burgeoning field.

Unveiling the Biological Spectrum: A Multi-faceted Therapeutic Potential

The strategic placement of chlorine atoms on the indole-3-carboxylate core gives rise to a remarkable diversity of biological activities. This section will elucidate the key therapeutic areas where these compounds have shown significant promise.

Antiviral Activity: A New Frontier in Combating Viral Pathogens

The antiviral potential of chlorinated indole derivatives is a rapidly evolving area of research. Notably, trichlorinated indole nucleosides have demonstrated potent and selective inhibition of human cytomegalovirus (HCMV) in vitro. For instance, 2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole-3-carboxamide oxime, a derivative of a chlorinated indole-3-carboxylate, exhibited a half-maximal inhibitory concentration (IC50) of 0.30 microM against HCMV with low cytotoxicity.[1] More recently, the COVID-19 pandemic has spurred the investigation of indole derivatives as potential SARS-CoV-2 inhibitors. A dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a structurally related compound, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM and demonstrated a high selectivity index of 78.6.[2][3][4] This compound also suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%.[2][3] Furthermore, 5-chloropyridinyl indole carboxylate derivatives have been identified as potent inhibitors of the SARS-CoV-2 chymotrypsin-like protease (3CLpro), with one compound exhibiting an IC50 of 250 nM and an antiviral effective concentration (EC50) of 2.8 μM in VeroE6 cells.[5]

Anticancer Activity: Targeting the Aberrant Pathways of Malignancy

The indole scaffold is a well-established pharmacophore in oncology, and chlorination can enhance the anticancer properties of indole-3-carboxylates. One notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which acts as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway.[6] Dysregulation of this pathway is implicated in various cancers. This compound inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM.[6] The parent compound, indole-3-carbinol, and its metabolites target multiple aspects of cancer cell regulation, including Akt-NFκB signaling and caspase activation, highlighting the broad anti-tumor potential of the indole core.[7] Primaquine-indole carboxamide conjugates have also shown cancer-cell-selective antiproliferative activity, with the generation of reactive oxygen species (ROS) being a significant part of their mechanism.[8]

Antimicrobial and Antibiofilm Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Chlorinated indoles have demonstrated significant activity against a range of pathogens. Specifically, 4-chloroindole and 5-chloroindole have shown antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[9][10] These compounds inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml and had a minimum inhibitory concentration (MIC) of 75 μg/ml.[9] The mechanism of action involves the downregulation of virulence genes associated with adhesion and toxin production.[9] Furthermore, 5-bromo-indole-3-carboxamido-polyamine conjugates have exhibited broad-spectrum antimicrobial activity and can potentiate the action of conventional antibiotics like doxycycline against Gram-negative bacteria such as Pseudomonas aeruginosa.[11][12]

Illuminating the Mechanism of Action: From Molecular Targets to Cellular Responses

Understanding the precise molecular mechanisms by which chlorinated indole-3-carboxylates exert their biological effects is paramount for rational drug design.

Inhibition of Key Enzymes and Proteins

As seen in the case of the DVL1 inhibitor, a primary mechanism of action for many bioactive compounds is the direct inhibition of enzymes or proteins crucial for disease progression.[6] For antiviral activity against SARS-CoV-2, the 3CL protease is a key target for 5-chloropyridinyl indole carboxylates.[5] In the context of antimicrobial action, chlorinated indoles can disrupt bacterial membranes, leading to cell death and enhancing the efficacy of other antibiotics.[11][12]

Modulation of Signaling Pathways

The WNT/β-catenin pathway is a prime example of a signaling cascade that can be modulated by chlorinated indole derivatives to achieve an anticancer effect.[6] The pleiotropic effects of indole-3-carbinol and its derivatives on pathways like Akt-NFκB further underscore the ability of these compounds to intervene in complex cellular signaling networks.[7]

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another important mechanism, particularly for anticancer and antimicrobial activities. Primaquine-indole carboxamide conjugates leverage this mechanism to induce cancer cell death.[8] Similarly, indole-3-carboxaldehyde has been shown to induce ROS accumulation in fungi, leading to cell death.[13]

Below is a conceptual workflow for elucidating the mechanism of action of a novel chlorinated indole-3-carboxylate.

Caption: Workflow for Mechanism of Action Studies.

Synthesis and Chemical Space Exploration: Crafting Bioactive Molecules

The synthesis of chlorinated indole-3-carboxylates and their derivatives is a critical aspect of their development. Various synthetic strategies have been employed to access these compounds.

General Synthetic Routes

The Vilsmeier-Haack reaction is a common method for the formylation of indoles at the C3 position, which can then be oxidized to the corresponding carboxylic acid.[14] N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride provides a key intermediate for further functionalization.[15] Palladium-catalyzed carbonylation reactions of substituted anilines also offer a versatile route to indole-3-carboxylates.[16]

Here is a generalized synthetic scheme for a chlorinated indole-3-carboxylate.

Caption: Generalized Synthetic Pathway.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the indole scaffold is crucial for optimizing biological activity. For instance, in the case of antiviral trichlorinated indole nucleosides, modifications at the 3-position significantly impacted their activity against HCMV.[1] For SARS-CoV-2 3CLpro inhibitors, substitutions at various positions on the indole ring influenced both enzyme inhibition and antiviral efficacy.[5] A 3D-QSAR analysis of chloroindoles with antimicrobial activity revealed that substitutions at the fourth and fifth positions of the indole moiety were favorable for activity.[9]

Experimental Protocols: A Guide to Practical Implementation

This section provides standardized protocols for the synthesis and biological evaluation of chlorinated indole-3-carboxylates.

Synthesis of a Key Intermediate: 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde

This protocol is adapted from a known procedure for the N-acylation of indole-3-carboxaldehyde.[15]

Materials:

-

Indole-3-carboxaldehyde

-

Triethylamine

-

Tetrahydrofuran (THF)

-

3-chloro acetylchloride

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of THF in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve 3-chloro acetylchloride (2.2 mmol) in 5 ml of THF.

-

Add the 3-chloro acetylchloride solution dropwise to the stirred solution of indole-3-carboxaldehyde at room temperature.

-

Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mixture as the mobile phase.

-

Upon completion of the reaction, quench the reaction mixture by pouring it into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the ether layer with 5% sodium bicarbonate solution followed by distilled water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

In Vitro Antiviral Assay against SARS-CoV-2

This protocol is a generalized procedure based on the principles described in the literature for evaluating antiviral activity.[2][3]

Materials:

-

VeroE6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 virus stock of known titer

-

Test compound (chlorinated indole-3-carboxylate derivative)

-

Control drug (e.g., Remdesivir)

-

MTT or similar cell viability reagent

-

96-well plates

Procedure:

-

Seed VeroE6 cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound and the control drug in DMEM.

-

Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound or control drug.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess the cytopathic effect (CPE) under a microscope.

-

Determine cell viability using an MTT assay. The absorbance is read using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells.

-

Calculate the 50% effective concentration (EC50) from infected, compound-treated cells.

-

Determine the selectivity index (SI) as the ratio of CC50 to EC50.

Data Presentation: Quantitative Insights into Biological Activity

For clarity and comparative analysis, quantitative data on the biological activity of chlorinated indole-3-carboxylates and their derivatives are summarized in the table below.

| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC50/EC50/MIC) | Reference |

| Trichlorinated Indole Nucleoside Derivative | Human Cytomegalovirus (HCMV) | Antiviral | IC50 = 0.30 μM | [1] |

| 5-Chloropyridinyl Indole Carboxylate Derivative | SARS-CoV-2 (VeroE6 cells) | Antiviral | EC50 = 2.8 μM | [5] |

| (S)-5-Chloro-indole-2-carboxamide Derivative | HCT116 Colon Cancer Cells | Anticancer | EC50 = 7.1 μM | [6] |

| 4-Chloroindole | Uropathogenic E. coli | Antimicrobial | MIC = 75 μg/ml | [9] |

| 5-Chloroindole | Uropathogenic E. coli | Antimicrobial | MIC = 75 μg/ml | [9] |

| 5-Bromo-indole-3-carboxamido-polyamine | P. aeruginosa | Antibiotic Potentiation (Doxycycline) | 21-fold enhancement | [11][12] |

Future Perspectives and Conclusion

The exploration of chlorinated indole-3-carboxylates as a source of novel therapeutic agents is a field ripe with opportunity. The strategic incorporation of chlorine atoms has consistently demonstrated the ability to enhance and diversify the biological activity of the indole scaffold. Future research should focus on expanding the chemical space through innovative synthetic methodologies, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, facilitated by advanced biochemical and cellular techniques, will enable more rational drug design. The continued investigation of these compounds holds significant promise for addressing unmet medical needs in virology, oncology, and infectious diseases. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest for the next generation of indole-based therapeutics.

References

-

Townsend, L. B., et al. (1995). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]

-

Katayama, M., et al. (2002). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 66(9), 1993-1996. [Link]

-

Sabatino, M., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 26(11), 3354. [Link]

-

Prashanth, T. R., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(1), 143-149. [Link]

- Wang, B., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

-

Hegde, S., et al. (2022). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. ACS Medicinal Chemistry Letters, 13(5), 814-821. [Link]

-

Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

-

Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

-

Boya, S., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 12, 889506. [Link]

-

Al-Mousawi, S. M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28. [Link]

-

Scott, T. E., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 29(3), 643. [Link]

-

Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

-

Gabriele, B., et al. (2018). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 14, 1308-1339. [Link]

-

Gu, Z., et al. (2004). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. Synthesis, 2004(12), 1954-1958. [Link]

-

Gürsoy, E. A., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 396-405. [Link]

-

Boya, S., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 12, 889506. [Link]

-

Wang, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946955. [Link]

-

Al-Mousawi, S. M., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Fernández-García, I., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 203, 110915. [Link]

-

Scott, T. E., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ResearchGate. [Link]

-

Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163. [Link]

-

El-Sayed, W. M. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(3), 199. [Link]

-

Mishra, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 215-220. [Link]

-

Volov, A. D., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 86, 129349. [Link]

-

Tsegay, M., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 28(19), 6932. [Link]

-

El-Awady, R., et al. (2016). Indole-3-carbinol protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1. Scientific Reports, 6, 29633. [Link]

-

Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(10), 999. [Link]

-

Wang, C., et al. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 58(26), 2584-2586. [Link]

-

De Rosa, M., & Triana, J. L. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639-2643. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-749. [Link]

Sources

- 1. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actanaturae.ru [actanaturae.ru]

- 5. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

A Senior Application Scientist's Guide to Methyl 4-chloro-1H-indole-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] Within this privileged class of heterocycles, functionalized indole-3-carboxylates represent key intermediates for elaborating molecular complexity and fine-tuning biological activity. This technical guide focuses on a specific, high-potential derivative: Methyl 4-chloro-1H-indole-3-carboxylate. We will explore its synthesis, its strategic importance as a chemical building block, and its demonstrated potential in the development of next-generation therapeutic agents across oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Value of the 4-Chloro-1H-indole-3-carboxylate Core

The indole ring system is often described as a "privileged scaffold" due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The ester at the 3-position provides a convenient chemical handle for modification, while substituents on the benzene ring are critical for modulating physicochemical properties and target-specific interactions.

The 4-chloro substituent on Methyl 4-chloro-1H-indole-3-carboxylate is of particular strategic importance. The introduction of a halogen, such as chlorine, can significantly alter a molecule's properties:

-

Increased Lipophilicity: Enhancing the ability to cross biological membranes.

-

Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Altered Electronic Profile: Modifying the pKa and hydrogen bonding capacity of the indole N-H group.

-

Specific Interactions: Forming halogen bonds with protein targets, which can contribute to binding affinity and selectivity.

Studies have shown that chloro-substitution on indole rings can be beneficial for antimicrobial and anticancer activity, making this a rational starting point for library synthesis.[2][3]

Synthesis and Chemical Reactivity

An efficient and scalable synthesis is paramount for any building block in a drug discovery program. Methyl 4-chloro-1H-indole-3-carboxylate can be synthesized via several established methods, with the Leimgruber-Batcho indole synthesis being a common and versatile approach.[1]

Representative Synthetic Workflow: Leimgruber-Batcho Synthesis

This method involves the condensation of a substituted nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized to form the indole ring.

Caption: Leimgruber-Batcho workflow for synthesizing the target compound.

Experimental Protocol: Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate

This protocol is a representative adaptation from literature procedures for analogous compounds and should be optimized for specific laboratory conditions.[4][5]